12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, nitrogen, and carbon atoms in its structure
Vorbereitungsmethoden
The synthesis of 12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester involves multiple steps. The synthetic route typically includes the reaction of silane derivatives with organic compounds containing nitrogen and oxygen. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Vergleich Mit ähnlichen Verbindungen
12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester can be compared with other similar compounds such as:
- 2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester
- Methyl 11,11-dimethoxy-12-oxa-4,7-diaza-11-silatridecanoate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical behavior.
Eigenschaften
Molekularformel |
C12H28N2O5Si |
---|---|
Molekulargewicht |
308.45 g/mol |
IUPAC-Name |
[dimethoxy-[3-[2-(propylamino)ethylamino]propyl]silyl] methyl carbonate |
InChI |
InChI=1S/C12H28N2O5Si/c1-5-7-13-9-10-14-8-6-11-20(17-3,18-4)19-12(15)16-2/h13-14H,5-11H2,1-4H3 |
InChI-Schlüssel |
RGXRYXMHXYNXAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCNCCC[Si](OC)(OC)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.